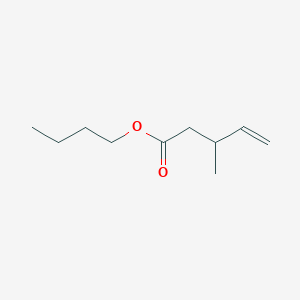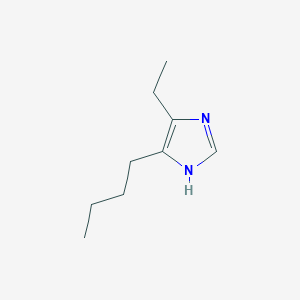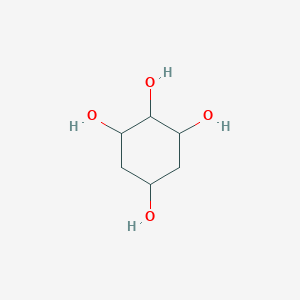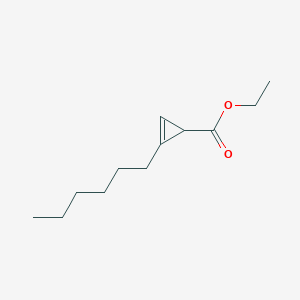![molecular formula C41H34N2O4 B14263828 Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate CAS No. 189084-28-4](/img/no-structure.png)
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate is a complex organic compound that features anthracene moieties. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making it a valuable component in various applications, particularly in the field of organic electronics and photonics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate typically involves the reaction of anthracene-9-carbaldehyde with a suitable diamine, followed by further functionalization. One common method involves the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemosensors: Its ability to interact with metal ions makes it useful in the development of chemosensors for detecting metal ions like Zn²⁺ and Cu²⁺.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate is unique due to its dual anthracene moieties and the presence of nitrile groups, which enhance its photophysical properties and make it versatile for various applications. Compared to other anthracene derivatives, this compound offers a balance of stability and reactivity, making it suitable for advanced material science applications .
Eigenschaften
| 189084-28-4 | |
Molekularformel |
C41H34N2O4 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
bis(anthracen-9-ylmethyl) 2,2-bis(3-cyanopropyl)propanedioate |
InChI |
InChI=1S/C41H34N2O4/c42-23-11-9-21-41(22-10-12-24-43,39(44)46-27-37-33-17-5-1-13-29(33)25-30-14-2-6-18-34(30)37)40(45)47-28-38-35-19-7-3-15-31(35)26-32-16-4-8-20-36(32)38/h1-8,13-20,25-26H,9-12,21-22,27-28H2 |
InChI-Schlüssel |
IHSOAEZTIYZROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCCC#N)(CCCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)

![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)

![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

